![molecular formula C10H18ClN3 B11749551 (1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B11749551.png)
(1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropane ring and a pyrazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring and the introduction of the pyrazole group. Common reagents used in these reactions include cyclopropanation agents and pyrazole precursors. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or alkoxides; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine
- (1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine sulfate
- (1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine nitrate
Uniqueness
The hydrochloride salt form of this compound is unique due to its enhanced solubility and stability compared to other similar compounds. This makes it particularly suitable for various applications, including pharmaceutical formulations and biochemical studies.
Properties
Molecular Formula |
C10H18ClN3 |
|---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
(1R,2S)-2-[1-(2-methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N3.ClH/c1-7(2)5-13-6-8(4-12-13)9-3-10(9)11;/h4,6-7,9-10H,3,5,11H2,1-2H3;1H/t9-,10+;/m0./s1 |
InChI Key |
DIGOQPJMWSOYNM-BAUSSPIASA-N |
Isomeric SMILES |
CC(C)CN1C=C(C=N1)[C@@H]2C[C@H]2N.Cl |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2CC2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-1-(hydroxyimino)-2-methyl-2-[6-(methylamino)hexyl]hydrazin-1-ium-1-olate](/img/structure/B11749468.png)
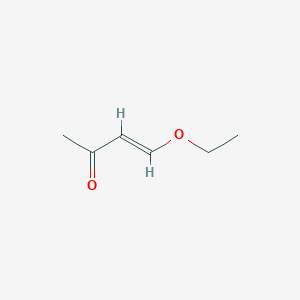


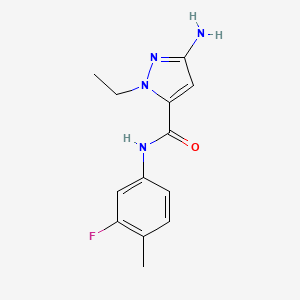
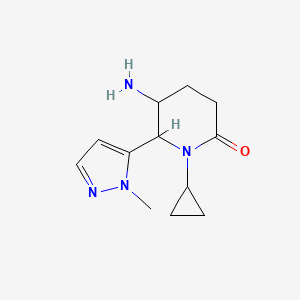
![[1-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B11749530.png)

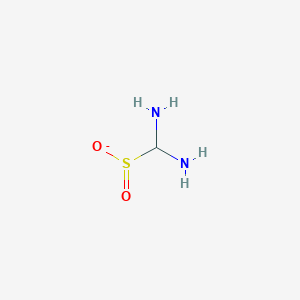
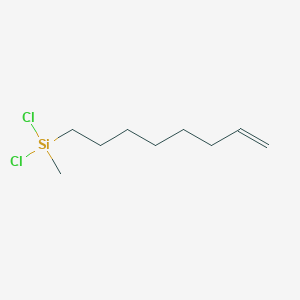
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749544.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749547.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749548.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11749549.png)
